2-[4-(3-{(R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-[1,2,4]oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide (BI 665915)
Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. [] It demonstrates excellent FLAP binding potency (IC50 < 10 nM) and inhibits LTB4 synthesis in human whole blood (IC50 < 100 nM). [] BI 665915 exhibits a favorable cross-species drug metabolism and pharmacokinetics (DMPK) profile, predicted low human clearance, and low risk for drug-drug interactions. []
Relevance: BI 665915 and the target compound, 2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide, both contain a central 1H-pyrazole ring substituted at the 1-position with an acetamide group. Furthermore, both compounds feature a 1,2,4-oxadiazole ring attached to the pyrazole core. The presence of these key structural motifs suggests potential similarities in their biological activities and interactions with target proteins.
Compound Description: This compound was synthesized from 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5- dihydro-1H-pyrazole-1-carbothioamide and N-(4-nitrophenyl)maleimide. [] The cyclization was confirmed through FT-IR, NMR, and LCMS data. []
Relevance: This compound and 2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide share the central 4,5-dihydro-1H-pyrazole ring. Both compounds also possess an acetamide group, although linked differently to the core. These structural commonalities make this compound a relevant point of comparison for understanding the structure-activity relationship within this class of compounds.
Compound Description: OSU-03012 is a celecoxib derivative and a potent inhibitor of phosphoinositide-dependent kinase 1 (PDK1). [, ] It inhibits cell proliferation and reduces AKT phosphorylation in human thyroid cancer cell lines. [] OSU-03012 directly inhibits PAK activity by competing with ATP binding. [] Additionally, it prevents Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression in breast cancer cells. []
Relevance: OSU-03012 shares the core 1H-pyrazole ring structure and the acetamide side chain with 2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide. Despite differences in substituents on the pyrazole ring, the common structural features suggest they might exhibit similar binding modes or target similar protein families. and
Compound Description: This compound is a natural product analog containing a 1,2,4-oxadiazole ring. [] It displays potent antitumor activity against a panel of 11 cell lines in vitro, with a mean IC50 value of approximately 9.4 µM. []
Relevance: Both compound 7 and 2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide feature the 1,2,4-oxadiazole ring as a core structural element. Despite the differences in the other heterocyclic rings (pyrrole-2,5-dione vs. pyrazole), this common feature suggests potential similarities in their chemical properties and interactions with biological targets.
Compound Description: This compound was synthesized from 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride. [] Its crystal structure has been characterized, revealing a dihedral angle of 71.5° between the pyrazole and benzene rings. []
Relevance: The presence of the 1H-pyrazole ring and the acetamide group makes this compound structurally related to 2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide. While the substitution patterns on the pyrazole ring differ, studying this compound could provide insights into the impact of various substituents on the overall activity of this class of molecules.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.